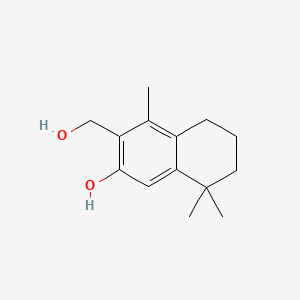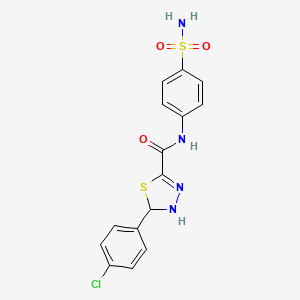
mGluR2 agonist 1 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
mGluR2 agonist 1 (hydrochloride): is a potent and selective agonist for metabotropic glutamate receptor subtype 2 (mGluR2). Metabotropic glutamate receptors are a type of glutamate receptor that are active through an indirect metabotropic process. These receptors are part of the group C family of G-protein-coupled receptors (GPCRs) and play a crucial role in modulating synaptic transmission and neuronal excitability .
Métodos De Preparación
The synthesis of mGluR2 agonist 1 (hydrochloride) involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
mGluR2 agonist 1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
mGluR2 agonist 1 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of metabotropic glutamate receptors.
Biology: It is used to investigate the role of mGluR2 in various biological processes, including synaptic transmission and neuronal excitability.
Medicine: It has potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and anxiety.
Industry: It is used in the development of new drugs and therapeutic agents targeting metabotropic glutamate receptors
Mecanismo De Acción
mGluR2 agonist 1 (hydrochloride) exerts its effects by binding to and activating metabotropic glutamate receptor subtype 2 (mGluR2). This activation leads to the inhibition of adenylate cyclase activity, resulting in a decrease in the levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels modulates various intracellular signaling pathways, ultimately affecting synaptic transmission and neuronal excitability .
Comparación Con Compuestos Similares
mGluR2 agonist 1 (hydrochloride) can be compared with other similar compounds, such as:
LY379268: Another selective agonist for mGluR2, used in research to study the effects of mGluR2 activation.
LY354740: A selective agonist for mGluR2 and mGluR3, used in research to investigate the role of these receptors in various biological processes.
LY341495: A selective antagonist for mGluR2 and mGluR3, used to study the inhibitory effects on these receptors.
The uniqueness of mGluR2 agonist 1 (hydrochloride) lies in its high selectivity and potency for mGluR2, making it a valuable tool for studying the specific functions and therapeutic potential of this receptor .
Propiedades
Fórmula molecular |
C7H12ClNO4 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
(1R,2R)-2-[(S)-amino(carboxy)methyl]-1-methylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO4.ClH/c1-7(6(11)12)2-3(7)4(8)5(9)10;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);1H/t3-,4-,7+;/m0./s1 |
Clave InChI |
QWPZQJSGAWBTFK-WVADXRAYSA-N |
SMILES isomérico |
C[C@]1(C[C@H]1[C@@H](C(=O)O)N)C(=O)O.Cl |
SMILES canónico |
CC1(CC1C(C(=O)O)N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)



![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)

